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Introduction

3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule of significant interest
in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring
both a nucleophilic amino group and a diol-binding boronic acid moiety on an aromatic scaffold,
allows for a wide range of chemical modifications and applications. It serves as a crucial
building block in the synthesis of sensors for saccharides, enzyme inhibitors, and as a key
component in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its
spectroscopic properties is paramount for its synthesis, purification, and the characterization of
its derivatives. This guide provides a comprehensive overview of the spectroscopic
characterization of 3-aminophenylboronic acid, including detailed experimental protocols and
data interpretation.

Molecular Structure and Properties

e Molecular Formula: CeHsBNO2
e Molecular Weight: 136.94 g/mol [1]

e Appearance: Off-white to light brown powder or crystals
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e CAS Number: 30418-59-8[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminophenylboronic acid. It is
important to note that the exact spectral values can vary depending on the solvent,
concentration, and instrument used.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: tH NMR Chemical Shifts for 3-Aminophenylboronic Acid

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
_ Aromatic protons
~7.8-7.2 Multiplet 4H
(CsHa4)
~5.0 (broad) Singlet 2H Amino protons (-NHz)
) Boronic acid protons

~8.0 (broad) Singlet 2H

(-B(OH)2)

Note: The chemical shifts for the aromatic protons can be complex due to the substitution
pattern. The amino and boronic acid protons are exchangeable with deuterium and their signals
may broaden or disappear upon addition of D20.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts for 3-Aminophenylboronic Acid

Chemical Shift (6) ppm Assignment
~148 C-NH:2z

~135 C-B(OH)2
~130 - 115 Aromatic CH
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Note: Experimentally determined 3C NMR data for 3-aminophenylboronic acid is not readily
available in the public domain. The values presented are predicted based on the analysis of
similar aromatic compounds and known substituent effects.[2]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 3-Aminophenylboronic Acid

Wavenumber (cm—?) Intensity Assignment

O-H stretch (from B(OH)2) and

3400 - 3200 Strong, Broad

N-H stretch (from NH2)
3100 - 3000 Medium Aromatic C-H stretch

_ N-H bend and Aromatic C=C

1620 - 1580 Medium

stretch
1450 - 1400 Medium Aromatic C=C stretch
1380 - 1320 Strong B-O stretch
~1100 Medium C-N stretch
~700 Strong B-O-H out-of-plane bend

Note: The broadness of the peak in the 3400-3200 cm~1 region is due to hydrogen bonding.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for 3-Aminophenylboronic Acid

Solvent Amax (nm) Molar Absorptivity (€)

Methanol/Ethanol ~240 and ~290 Not readily available

Note: Aromatic amines typically exhibit two absorption bands in the UV region. The exact Amax
and molar absorptivity are dependent on the solvent and pH.

Mass Spectrometry (MS)
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Table 5: Mass Spectrometry Data for 3-Aminophenylboronic Acid

m/z Interpretation
137 [M]* (Molecular ion)
119 [M - H20]*

92 [M - B(OH)2]*

77 [CeHs]*

Note: The fragmentation pattern can provide valuable structural information. The loss of water
from the boronic acid moiety is a common fragmentation pathway.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 3-aminophenylboronic acid
are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Materials:

e 3-Aminophenylboronic acid

o Deuterated solvent (e.g., DMSO-ds, Methanol-da)

e NMR tubes

e NMR spectrometer

Protocol:

» Dissolve approximately 5-10 mg of 3-aminophenylboronic acid in 0.6-0.7 mL of a suitable
deuterated solvent in a clean, dry vial.

¢ Transfer the solution to an NMR tube.
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e Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

e Acquire the *H NMR spectrum. Due to the potential for oligomerization of boronic acids,
which can lead to broad peaks, acquiring the spectrum at a slightly elevated temperature
may be beneficial.

» To confirm the assignment of exchangeable protons (NH2 and OH), a D20 exchange
experiment can be performed by adding a drop of D20 to the NMR tube and re-acquiring the
spectrum.

o Acquire the 13C NMR spectrum. This may require a longer acquisition time due to the low
natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

3-Aminophenylboronic acid

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer
Protocol (KBr Pellet Method):
e Thoroughly dry the KBr powder to remove any moisture.

e Place a small amount (1-2 mg) of 3-aminophenylboronic acid and approximately 100-200 mg
of dry KBr in an agate mortar.

o Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

» Transfer a portion of the powder into the die of a pellet press.
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Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR
spectrometer.

Record the IR spectrum, typically in the range of 4000-400 cm~1.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

3-Aminophenylboronic acid

Spectroscopic grade solvent (e.g., methanol, ethanol, or water)
Volumetric flasks

Quartz cuvettes

UV-Vis spectrophotometer

Protocol:

Prepare a stock solution of 3-aminophenylboronic acid of a known concentration in the
chosen solvent.

Prepare a series of dilutions from the stock solution to determine the optimal concentration
for measurement (typically an absorbance between 0.1 and 1.0).

Use the pure solvent as a blank to zero the spectrophotometer.
Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and
identify the wavelength(s) of maximum absorbance (Amax).
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
e 3-Aminophenylboronic acid

» Suitable matrix for MALDI-TOF (e.g., a-cyano-4-hydroxycinnamic acid) or a suitable solvent
for ESI.

o Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol (MALDI-TOF):

Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with
0.1% trifluoroacetic acid).

Prepare a solution of 3-aminophenylboronic acid in a compatible solvent.

Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (v/v).

Spot a small volume (e.g., 1 yL) of the mixture onto the MALDI target plate and allow it to air
dry, promoting co-crystallization.

Introduce the target plate into the mass spectrometer.

Acquire the mass spectrum in the appropriate mass range.

Visualizations
Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of an organic compound like 3-aminophenylboronic acid.
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Caption: General workflow for the spectroscopic characterization of 3-aminophenylboronic acid.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates the complementary nature of different spectroscopic techniques in
determining the structure of a molecule.
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Caption: Relationship between spectroscopic techniques and the information they provide for
structure elucidation.

Conclusion

The spectroscopic characterization of 3-aminophenylboronic acid is a critical step in its
application across various scientific disciplines. This guide has provided a consolidated
resource of its key spectroscopic data and detailed experimental protocols for its analysis using
NMR, IR, UV-Vis, and Mass Spectrometry. While some specific experimental data remains
elusive in publicly accessible databases, the provided information, supplemented with
predicted values based on sound chemical principles, offers a robust foundation for
researchers working with this important molecule. The complementary nature of these
spectroscopic techniques, as illustrated in the provided diagrams, allows for a comprehensive

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b139175?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and confident structural elucidation and purity assessment of 3-aminophenylboronic acid and
its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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